Chondrillasterol (CAS 481-17-4) is a C29 phytosterol belonging to the stigmastane class of steroids. Structurally, it is the C-24R epimer of α-spinasterol and is characterized by a double bond in the C-22 position of the side chain, a feature it shares with stigmasterol but not with the more common phytosterol, β-sitosterol. [1] This specific stereochemistry and side-chain structure are critical determinants of its biological activity, which has been noted in antimicrobial and cytotoxic contexts. As a purified compound, it provides a single, defined molecular entity for research, distinct from the variable mixtures found in crude plant extracts. [2]
Selecting a phytosterol based on generic class or price alone can compromise research outcomes. The specific C-24 stereochemistry of Chondrillasterol distinguishes it from its epimer, α-spinasterol, potentially altering binding affinity and biological response. Furthermore, substitution with common, less expensive sterols like β-sitosterol is a frequent cause of failed or misleading experiments; β-sitosterol lacks the C-22 double bond present in Chondrillasterol, a structural feature directly linked to cytotoxic efficacy. [1] Using crude plant extracts, which contain a variable and undefined mixture of multiple sterols, makes it impossible to attribute observed effects to a single molecule, severely limiting the reproducibility and publishability of the data.
In studies of antimicrobial activity, purified Chondrillasterol demonstrates a specific and potent effect against bacterial biofilms, which are notoriously resistant to conventional treatments. At a concentration of just 1.6 μg/mL, Chondrillasterol was shown to completely disrupt mature biofilms of the pathogenic bacterium *Pseudomonas aeruginosa*. [1] This contrasts with its effect on biofilm formation, which required a much higher concentration (100 μg/mL) for complete inhibition, indicating a distinct mechanism targeted at established biofilm structures.
| Evidence Dimension | Mature Biofilm Disruption (P. aeruginosa) |
| Target Compound Data | Complete disruption |
| Comparator Or Baseline | Untreated Control (No disruption) |
| Quantified Difference | Qualitative complete effect vs. no effect |
| Conditions | Assay performed with 1.6 μg/mL of purified Chondrillasterol. |
For researchers developing anti-biofilm agents, using a crude extract or a structurally different sterol would fail to replicate this potent and specific disruptive activity on mature, clinically relevant biofilm structures.
The selection between closely related phytosterols is critical in cytotoxicity screening. Comparative studies of in-class compounds show that the presence of a double bond at the C-22 position is a key determinant of activity. For example, β-sitosterol, which lacks this bond, exhibited weak cytotoxicity against MCF-7, A549, and HeLa cancer cell lines. [1] In contrast, stigmasterol, which possesses the C-22 double bond, showed significant cytotoxicity (IC50 of 28.48 µM against MCF-7). Chondrillasterol shares this critical C-22 double bond, providing a strong, structure-based rationale for its selection over β-sitosterol in cancer research.
| Evidence Dimension | Cytotoxicity vs. Cancer Cell Lines |
| Target Compound Data | Possesses C-22 double bond, a feature associated with higher activity. |
| Comparator Or Baseline | β-Sitosterol (lacks C-22 double bond): Described as having 'weak cytotoxicity' against multiple cancer cell lines. [<a href="https://japsonline.com/admin/php/uploads/3739_pdf.pdf" target="_blank">1</a>] |
| Quantified Difference | The presence of the C-22 double bond is a key structural differentiator for cytotoxic potential within this sterol class. |
| Conditions | In vitro cytotoxicity assays (e.g., MTT) on human cancer cell lines. |
Procuring the cheaper β-sitosterol for cytotoxicity studies is a false economy, as its structure is associated with significantly lower activity, which can lead to misleading or false-negative screening results.
Pharmacological research demands molecular precision to ensure reproducibility. Crude plant extracts inherently contain a complex and variable mixture of phytosterols, including β-sitosterol, campesterol, and stigmasterol, often in fluctuating ratios. [1] This compositional variance makes it impossible to establish a precise dose-response relationship or attribute an observed biological effect to a single molecular entity. Procuring high-purity Chondrillasterol (CAS 481-17-4) eliminates this critical confounding variable, ensuring that experimental results are attributable to a defined chemical structure and can be reliably reproduced across different studies and laboratories.
| Evidence Dimension | Experimental Reproducibility and Data Integrity |
| Target Compound Data | High (Single, defined molecule with CAS number) |
| Comparator Or Baseline | Crude Plant Extracts: Low (Variable composition of multiple, co-eluting sterols) |
| Quantified Difference | Enables unambiguous attribution of biological effects to a specific molecular structure, a prerequisite for mechanistic studies. |
| Conditions | In vitro and in vivo pharmacological dose-response studies. |
For any research intended for publication, patenting, or regulatory submission, using a variable crude extract introduces unacceptable confounding factors, whereas procuring the defined compound ensures data integrity and reproducibility.
Chondrillasterol is the right choice for research focused on the eradication of established, mature biofilms, particularly of *P. aeruginosa*. Its demonstrated ability to completely disrupt these structures at low concentrations makes it a valuable tool for developing novel anti-biofilm therapies where other agents may only prevent formation. [1]
This compound is a critical tool for probing sterol-binding pockets in cancer targets. Its use alongside an analog that lacks the C-22 double bond, such as β-sitosterol, allows for precise determination of how this specific structural feature impacts cytotoxic activity, guiding further drug design. [2]
For developing and validating new cell-based assays (e.g., anti-inflammatory, anti-diabetic), using high-purity Chondrillasterol allows for the creation of a stable, reproducible positive control or reference standard. This is not possible with compositionally variable plant extracts, which can introduce significant batch-to-batch variability. [3]